Product packaging for N-(4-Methoxybenzylidene)-4-methoxyaniline(Cat. No.:CAS No. 1749-08-2)

N-(4-Methoxybenzylidene)-4-methoxyaniline

Cat. No.: B167637
CAS No.: 1749-08-2
M. Wt: 241.28 g/mol
InChI Key: ZDOHZYPZEUJYKN-UHFFFAOYSA-N
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Description

Significance of Schiff Bases in Contemporary Chemical Research

Schiff bases represent a significant and versatile class of organic compounds that are the subject of extensive investigation in modern chemical research. Their importance stems from their wide-ranging applications across various scientific and industrial domains. wisdomlib.orgiitk.ac.in They are crucial intermediates in organic synthesis, serving as precursors for the preparation of other compounds, such as amino acids. indexcopernicus.comgsconlinepress.com

In the realm of materials science, Schiff bases are utilized as pigments, dyes, and polymer stabilizers. indexcopernicus.comiitk.ac.in Their unique structural properties also make them valuable in the development of electronic materials, including their use in organic light-emitting diodes (OLEDs) and solar cells. iitk.ac.in Furthermore, Schiff bases are integral to coordination chemistry, where they act as ligands that can form stable complexes with a variety of metal ions. These metal complexes are investigated for their potential in catalysis, magnetism, and as chemosensors for detecting specific ions or molecules. iitk.ac.inresearchgate.net The diverse reactivity and properties of Schiff bases ensure their continued relevance and exploration in numerous scientific endeavors. iitk.ac.in

Overview of Key Research Trajectories for N-(4-Methoxybenzylidene)-4-methoxyaniline

Research concerning this compound has followed several key trajectories, primarily focusing on its synthesis, structural characterization, and exploration of its physicochemical properties. A significant area of investigation has been its liquid crystalline behavior, which is a state of matter with properties between those of a conventional liquid and a solid crystal. This property makes it a subject of interest for studying biological membranes and in the development of advanced optoelectronic devices.

Another important research avenue is its application as a corrosion inhibitor. Studies have shown that this compound can effectively reduce the corrosion rate of steel in acidic environments. najah.edu The mechanism of inhibition is often attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. najah.edu

Furthermore, the compound and its metal complexes have been explored for their potential biological activities. idosr.org Research has indicated that this compound possesses antioxidant properties. The synthesis of its metal complexes with transition metals like cobalt, iron, manganese, and nickel has been a focus, with studies investigating their structural and magnetic properties, as well as their potential as antimicrobial agents. idosr.org

Scope and Academic Relevance of Current Research Discourse

The current academic discourse surrounding this compound is multifaceted, reflecting its diverse potential applications. The synthesis and characterization of this Schiff base remain fundamental, with researchers employing various spectroscopic and analytical techniques to elucidate its molecular structure and properties. idosr.orgnih.gov

The study of its liquid crystalline properties continues to be a relevant area, contributing to the broader field of materials science and the development of new technologies. In the context of industrial applications, research into its efficacy as a corrosion inhibitor holds practical significance for protecting metals from degradation. najah.edu

Moreover, the investigation of the biological activities of this compound and its metal complexes contributes to the fields of medicinal and bioinorganic chemistry. idosr.org The exploration of its antioxidant and antimicrobial potential opens up possibilities for future therapeutic applications. The ongoing research into this compound underscores its academic relevance as a model system for understanding the structure-property relationships in Schiff bases and for developing new functional materials and molecules.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol nih.gov
Appearance Solid sigmaaldrich.com
Melting Point 146-150 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 1749-08-2 nih.govsigmaaldrich.com

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR Data available nih.gov
¹³C NMR Data available nih.gov
Mass Spectrometry (GC-MS) Data available nih.gov
Infrared (IR) Spectroscopy Data available
Raman Spectroscopy Data available

Table 3: Synthesis and Yield of this compound

Reaction Component 1Reaction Component 2SolventCatalystConditionsYield
4-methoxybenzaldehyde4-methoxyanilineMethanol-Reflux for 1 hour84.64%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B167637 N-(4-Methoxybenzylidene)-4-methoxyaniline CAS No. 1749-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-bis(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOHZYPZEUJYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294253
Record name N-(4-Methoxybenzylidene)-4-methoxyaniline
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Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-08-2
Record name 1749-08-2
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Record name N-(4-Methoxybenzylidene)-4-methoxyaniline
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Record name N-(4-Methoxybenzylidene)-4-anisidine
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Synthetic Methodologies and Reaction Pathways for N 4 Methoxybenzylidene 4 Methoxyaniline and Analogues

Classical Condensation Approaches for Imine Formation

The most traditional and widely used method for synthesizing N-(4-Methoxybenzylidene)-4-methoxyaniline and its analogues is the direct condensation of an aldehyde with a primary amine. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the formation of the imine product.

Solvent-Mediated Condensation Reaction Conditions

In a typical laboratory setting, the synthesis is conducted by reacting equimolar amounts of 4-methoxybenzaldehyde (p-anisaldehyde) and 4-methoxyaniline (p-anisidine) in a suitable solvent. The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction, often by allowing for the azeotropic removal of the water byproduct.

Ethanol is a commonly employed solvent for this type of condensation. For instance, the synthesis of a related compound, N-(4-Chlorobenzylidene)-4-methoxyaniline, is achieved by stirring 4-methoxyaniline and 4-chlorobenzaldehyde in ethanol at 367 K (94 °C) for 2 hours, resulting in a high yield of 81%. researchgate.net Similar conditions are applicable for the synthesis of this compound. The reaction mixture is typically refluxed for a period ranging from a few hours to several hours to ensure completion. Upon cooling, the product often crystallizes out of the solution and can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and ethanol, can be performed to obtain a purified solid product. researchgate.net

Other solvents that can be utilized include methanol, toluene, and N,N-dimethylformamide (DMF), depending on the specific requirements of the reaction and the solubility of the reactants. The use of a Dean-Stark apparatus is a common strategy when using solvents like toluene to effectively remove water and push the reaction to completion.

Table 1: Representative Solvent-Mediated Synthesis of a Schiff Base Analogue

ReactantsSolventTemperatureTimeYield
4-methoxyaniline, 4-chlorobenzaldehydeEthanol367 K (94 °C)2 h81%

Data derived from the synthesis of N-(4-Chlorobenzylidene)-4-methoxyaniline, a close analogue. researchgate.net

Role of Acid Catalysis in Schiff Base Synthesis

The condensation reaction to form Schiff bases is often accelerated by the presence of an acid catalyst. The reaction rate is highly dependent on the pH of the reaction medium. While the reaction can proceed without a catalyst, especially with reactive primary amines, moderate amounts of acid can significantly increase the rate of imine formation. peerj.com

However, it is crucial to maintain a moderately acidic environment. In highly acidic conditions, the amine reactant can be protonated, forming an ammonium salt. This renders the amine non-nucleophilic, inhibiting its initial attack on the carbonyl group and thus halting the reaction. peerj.com

Commonly used acid catalysts for Schiff base synthesis include glacial acetic acid, p-toluenesulfonic acid (p-TSA), and sulfuric acid. A few drops of glacial acetic acid are often sufficient to catalyze the reaction effectively when carried out in solvents like ethanol. mdpi.com

Advanced Synthetic Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. These advanced techniques offer several advantages over classical methods, including shorter reaction times, higher yields, and reduced environmental impact.

Optimization of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of Schiff bases. scispace.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times compared to conventional heating methods. mdpi.com

In the context of synthesizing this compound and its analogues, microwave irradiation can be applied to a mixture of the aldehyde and amine, often in the presence of a minimal amount of solvent or even under solvent-free conditions. For example, the synthesis of various Schiff bases has been achieved in minutes using microwave irradiation, whereas conventional refluxing methods require several hours.

The optimization of microwave-assisted synthesis involves adjusting parameters such as microwave power and irradiation time. Studies have shown that this method not only shortens reaction times from hours to minutes but also often results in higher product yields and purity, minimizing the formation of side products. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Schiff Bases

MethodCatalystSolventReaction TimeYield (%)
Conventional HeatingGlacial Acetic AcidEthanol1.0 - 2.0 h70 - 85
Microwave IrradiationGlacial Acetic AcidNone2.0 - 3.0 min90 - 98

This table presents a comparative study of generalized Schiff base synthesis, demonstrating the significant advantages of the microwave-assisted approach.

Development of Solvent-Free Mechanochemical Synthesis

Mechanochemistry offers a green and highly efficient alternative for the synthesis of Schiff bases by eliminating the need for bulk solvents. This solid-state method involves the grinding of reactants together, where the mechanical energy input initiates and drives the chemical reaction.

The development of mechanochemical synthesis for Schiff bases involves simply grinding the solid aromatic primary amine (p-anisidine) and the aldehyde (p-anisaldehyde) together in a mortar with a pestle or using a ball mill. This solvent-free approach is environmentally friendly, reduces waste, and can lead to quantitative yields of the desired imine.

In some cases, a technique known as liquid-assisted grinding (LAG) is employed. This involves adding a very small amount of a liquid to the solid reactants during grinding. The liquid acts as a catalyst or facilitates the interaction between the solid particles, often accelerating the reaction rate without acting as a bulk solvent. The reaction times are typically very short, often in the range of minutes.

Catalytic Condensation Utilizing Organometallic Complexes (Referencing related Schiff bases)

While acid catalysis is the most common method, research has also explored the use of organometallic complexes to catalyze the formation of imines. These catalysts can offer unique reactivity and selectivity. For instance, various transition metal complexes can act as Lewis acids to activate the carbonyl group towards nucleophilic attack by the amine.

Although specific examples for this compound are not extensively documented in this context, related Schiff base syntheses have benefited from such catalysis. For example, copper(I)/N-heterocyclic carbene (NHC) complexes have been prepared and utilized in various catalytic transformations. chemrxiv.org The synthesis of these catalysts themselves can sometimes be achieved through mechanochemical methods, highlighting the synergy between advanced synthetic techniques. chemrxiv.org Furthermore, aldehydes themselves have been shown to act as organocatalysts in certain types of reactions, such as hydroaminations, by forming temporary iminium intermediates. rsc.org While not a direct metal-catalyzed condensation, this demonstrates the diverse catalytic pathways available for reactions involving aldehydes and amines. The exploration of various organometallic catalysts for the direct condensation to form Schiff bases remains an active area of research, with the potential to develop highly efficient and selective synthetic routes.

Green Chemistry Principles in this compound Synthesis

The synthesis of Schiff bases, including this compound, has increasingly adopted the principles of green chemistry to minimize environmental impact and enhance efficiency. cmu.edu These principles aim to reduce waste, eliminate the use of hazardous solvents, improve energy efficiency, and utilize renewable resources. acs.orgsigmaaldrich.comrjpn.org For the synthesis of imines, this translates into the development of solvent-free methods, the use of alternative energy sources, and the application of recyclable or natural catalysts.

Several innovative techniques align with these green principles:

Microwave-Assisted Synthesis (MAS): This has emerged as a highly effective green chemistry strategy. aristonpubs.com By employing microwave irradiation, reaction rates are significantly accelerated, leading to shorter reaction times and improved yields. acs.orgnih.govbenthamdirect.com This method often allows for solvent-free conditions, further boosting its environmental credentials by reducing the use of volatile organic compounds. acs.orgnih.govchemijournal.com The uniform heating provided by microwaves can also minimize the formation of side products. aristonpubs.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient green technique that can promote the cyclization and condensation reactions necessary for Schiff base formation. nih.govuniv.kiev.ua It offers advantages such as reduced reaction times and high yields under milder temperature conditions. univ.kiev.uaresearchgate.net

Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent is a cornerstone of green synthesis. scirp.org Techniques like grinding reactants together in a mortar and pestle or using a ball mill can achieve quantitative conversion in minutes without the need for catalysts or bases. organic-chemistry.org These methods are economically and environmentally attractive, offering simplicity and high atom efficiency.

Use of Green Catalysts: Replacing traditional acid or base catalysts with environmentally benign alternatives is a key focus. Examples include using natural acid catalysts like cashew shell extract, which has proven effective in microwave-assisted synthesis. acs.orgnih.gov Heterogeneous catalysts, such as Amberlyst® 15, are also favored due to their high commercial availability, recyclability, and ease of separation from the reaction mixture. peerj.com

Supercritical Carbon Dioxide (sc-CO₂): A novel approach involves using sc-CO₂ as a green solvent and promoter. chemistryviews.org Carbon dioxide is inexpensive, non-toxic, and readily removable. chemistryviews.org In the synthesis of imines, it can act as a traceless medium where the water produced during the reaction forms carbonic acid with CO₂, which in turn autocatalyzes the reaction. chemistryviews.org

These methods represent a significant shift from conventional synthesis, which often involves longer reaction times and hazardous solvents. nih.gov

Green Synthesis TechniqueKey AdvantagesRelevant Compounds/Reactions
Microwave-Assisted Synthesis (MAS) Rapid reaction, high yields, energy efficiency, potential for solvent-free conditions. aristonpubs.comacs.orgnih.govGeneral synthesis of Schiff bases. acs.orgbenthamdirect.com
Ultrasound-Assisted Synthesis Reduced reaction times, high yields, lower temperature requirements. univ.kiev.uaresearchgate.netSynthesis of various heterocyclic compounds and Schiff base precursors. nih.govuniv.kiev.ua
Solvent-Free Grinding/Ball Milling Eliminates solvent use, rapid conversion, high atom economy, simple procedure. organic-chemistry.orgSynthesis of imines and enamines. organic-chemistry.org
Green Catalysts (e.g., Natural extracts, Heterogeneous catalysts) Recyclable, easy to separate, reduces hazardous waste. acs.orgpeerj.comImine synthesis using catalysts like cashew shell extract or Amberlyst® 15. acs.orgpeerj.com
Supercritical CO₂ Non-toxic and readily removable solvent, potential for autocatalysis. chemistryviews.org"Green" synthesis of various aldimines and ketimines. chemistryviews.org

Strategies for Product Isolation and Purification

The isolation and purification of this compound and similar Schiff bases are critical steps to obtain a product of high purity. The method of choice depends on the physical properties of the imine and the nature of any impurities, such as unreacted starting materials.

Recrystallization is the most common and often sufficient method for purifying solid Schiff bases. researchgate.net This technique relies on the differential solubility of the compound in a hot versus a cold solvent.

Solvent Selection: The choice of solvent is crucial. Ethanol is a frequently used solvent for growing single crystals of Schiff bases through slow evaporation. scirp.org Other effective solvents and solvent systems include dimethylformamide (DMF), 50% ethanol, ethyl acetate, and binary solvent mixtures like chloroform with a non-polar anti-solvent. researchgate.net For instance, a compound can be dissolved in a minimal amount of hot DMF and allowed to cool slowly, often overnight, to induce the formation of pure crystals. researchgate.net

Washing: Prior to recrystallization, washing the crude product can be beneficial. A wash with a sodium bisulfate solution can effectively remove excess aldehyde. researchgate.net Subsequent washing with a solvent in which the starting materials are soluble but the product is not can further enhance purity. researchgate.net

Column Chromatography is another purification technique, though it can be challenging for imines. echemi.com

Challenges: Imines are susceptible to hydrolysis, a reaction that can be accelerated by the acidic nature of common stationary phases like silica gel. echemi.comresearchgate.net This can lead to the decomposition of the product on the column, resulting in lower yields and an increase in amine impurities. researchgate.net

Strategies for Success: To mitigate decomposition, several strategies can be employed.

Phase Neutralization: Adding a small amount of a base, such as triethylamine (TEA), to the eluent can neutralize the acidic sites on the silica gel, protecting the imine from hydrolysis. echemi.comresearchgate.net

Alternative Stationary Phases: Using a less acidic stationary phase, such as alumina, can be a viable alternative to silica. chemicalforums.comreddit.com

Speed: Performing the chromatography separation as quickly as possible minimizes the contact time between the imine and the stationary phase, reducing the opportunity for degradation. researchgate.netchemicalforums.com

Purification MethodDescriptionAdvantagesDisadvantages/Challenges
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Often sufficient for high purity, suitable for large scales. researchgate.netRequires the compound to be a solid; finding a suitable solvent can be trial-and-error.
Column Chromatography Separating the compound from impurities based on differential adsorption on a stationary phase (e.g., silica, alumina).Can separate complex mixtures and compounds with similar solubility.Imines may decompose on acidic stationary phases like silica. echemi.comresearchgate.net
Solvent Washing Washing the crude solid with a solvent that dissolves impurities but not the desired product.Simple, quick, and effective for removing soluble starting materials. researchgate.netOnly effective if there is a significant solubility difference between the product and impurities.

Synthetic Routes to this compound Derivatives and Analogues

The versatile imine linkage in this compound allows for the synthesis of a wide array of derivatives by modifying the precursor aniline (B41778) and benzaldehyde molecules. These modifications are used to tune the electronic and steric properties of the final compound.

Alkyl/Alkoxy Substituted Analogues

The synthesis of alkyl- or alkoxy-substituted analogues of this compound generally follows the standard condensation reaction between a substituted aniline and a substituted benzaldehyde. The parent compound itself is a prime example of an alkoxy-substituted analogue, being formed from p-anisidine and p-anisaldehyde.

The general synthetic approach involves mixing equimolar amounts of the desired aniline and aldehyde in a suitable solvent, often with catalytic acid or base, and heating the mixture. For instance, the synthesis of related methoxy-substituted compounds, such as N'-(2-methoxybenzylidene)-4-hydroxy benzohydrazide and N'-(4-methoxybenzylidene)benzenesulfonohydrazide, utilizes 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, respectively, reacting with a hydrazide precursor. jcsp.org.pksemanticscholar.org This demonstrates the straightforward incorporation of alkoxy groups onto the benzylidene portion of the molecule.

Precursor 1 (Aniline Derivative)Precursor 2 (Benzaldehyde Derivative)Resulting Analogue
4-Methoxyaniline (p-Anisidine)4-Methoxybenzaldehyde (p-Anisaldehyde)This compound
Aniline4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)aniline nih.gov
4-Methoxyaniline2-MethoxybenzaldehydeN-(2-Methoxybenzylidene)-4-methoxyaniline

Halogenated and Nitro-Substituted Derivatives

Introducing electron-withdrawing groups like halogens or nitro moieties can significantly alter the properties of the Schiff base. The synthesis of these derivatives is typically achieved through the condensation of the appropriately substituted aniline or benzaldehyde.

Halogenated Derivatives: A direct example is the synthesis of N-(4-Chlorobenzylidene)-4-methoxyaniline. This compound was prepared by reacting 4-methoxyaniline with 4-chlorobenzaldehyde in ethanol at 367 K for 2 hours, resulting in a high yield of 81%. researchgate.net The product was then purified by recrystallization from an acetone and ethanol mixture. researchgate.net

Nitro-Substituted Derivatives: Similarly, nitro groups can be incorporated onto either aromatic ring.

The synthesis of 4-nitro-4′-methoxy benzylidene aniline (NMOBA) is achieved through the condensation of 4-nitroaniline and 4-methoxybenzaldehyde. researchgate.net

The reaction of 4-amino-2-nitrophenol with cinnamaldehyde has been shown to produce a novel imine, demonstrating the viability of using nitro-substituted anilines in these reactions. researchgate.net

The synthesis of N'-(4-nitrobenzylidene)-4-hydroxy benzohydrazide from 4-nitrobenzaldehyde further confirms the utility of nitro-substituted aldehydes as precursors. semanticscholar.org

A slight reduction in yield may be observed when a strong electron-withdrawing group like -NO₂ is present on the aromatic system. acs.org

Derivative TypePrecursor 1Precursor 2Product Name
Halogenated 4-Methoxyaniline4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)-4-methoxyaniline researchgate.net
Nitro-Substituted 4-Nitroaniline4-Methoxybenzaldehyde4-Nitro-4′-methoxy benzylidene aniline researchgate.net
Nitro-Substituted 4-Hydroxybenzohydrazide4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-4-hydroxy benzohydrazide semanticscholar.org

Structural Elucidation and Conformational Analysis of N 4 Methoxybenzylidene 4 Methoxyaniline

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of N-(4-methoxybenzylidene)-4-methoxyaniline, the FT-IR spectrum provides clear evidence for the formation of the characteristic imine group (C=N) of a Schiff base. journals-sathyabama.comresearchgate.net The absence of certain absorption bands from the reactant spectra, such as the N-H stretching mode of 4-methoxyaniline (typically around 3400-3500 cm⁻¹) and the C=O stretching vibration of an aldehyde, confirms the successful condensation reaction. researchgate.net A new, strong absorption band typically appears in the region of 1605-1629 cm⁻¹, which is attributed to the C=N stretching vibration of the azomethine group. journals-sathyabama.comresearchgate.netacs.org The exact position of this peak can be influenced by the electronic environment of the imine bond. acs.org

Other significant peaks in the FT-IR spectrum of this compound include those corresponding to the methoxy (B1213986) groups.

Interactive Table 1: Key FT-IR Spectral Data for this compound and Related Schiff Bases

Functional GroupTypical Wavenumber (cm⁻¹)Significance
Imine (C=N)1605 - 1629Confirms Schiff base formation. journals-sathyabama.comresearchgate.netacs.org
C-O (Aryl-Alkyl ether)~1250 and ~1030Indicates the presence of methoxy groups.
Aromatic C-H~3030Corresponds to the stretching vibrations of C-H bonds in the aromatic rings. researchgate.net
=C-H (bending)~830Out-of-plane bending for para-substituted benzene (B151609) rings.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is indispensable for confirming the molecular structure and investigating potential isomerism in this compound. researchgate.netrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. nih.govchemicalbook.com The spectrum of this compound typically displays distinct signals for the aromatic protons, the methoxy protons, and the azomethine proton. rsc.org The aromatic protons usually appear as a series of multiplets in the downfield region (typically between δ 6.5 and 8.0 ppm). The two methoxy groups give rise to sharp singlets, usually around δ 3.8 ppm. A key signal is the singlet for the azomethine proton (-CH=N-), which is typically observed further downfield, often in the range of δ 8.3-8.7 ppm. rsc.org The integration of these signals corresponds to the number of protons in each chemical environment, further confirming the structure.

Isomerism, specifically the (E/Z) configuration around the C=N double bond, can also be investigated using NMR. The chemical shifts of the protons and carbons near the imine bond can differ between the (E) and (Z) isomers. However, for many N-aryl imines, the (E)-isomer is generally more stable and predominantly observed.

Interactive Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAromatic protons6.5 - 8.0
¹HMethoxy (O-CH₃)~3.8
¹HAzomethine (-CH=N-)8.3 - 8.7 rsc.org
¹³CAzomethine (C=N)158 - 162 rsc.org
¹³CAromatic carbons114 - 152
¹³CMethoxy (O-CH₃)~55

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound. nih.govresearchgate.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 241.29 g/mol . nih.govsigmaaldrich.cn The observation of a peak at m/z 241 confirms the elemental composition of C₁₅H₁₅NO₂. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for Schiff bases involve cleavage of the bonds adjacent to the imine group. For this compound, characteristic fragment ions would be expected from the cleavage of the C-N single bond and the C=N double bond, leading to fragments corresponding to the substituted aniline (B41778) and benzylidene moieties. For instance, a fragment ion at m/z 121 is commonly observed, corresponding to the 4-methoxybenzyl cation. rsc.org Another significant fragment could be observed at m/z 226, resulting from the loss of a methyl group. nih.gov

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecular and crystal structure of this compound.

Through single-crystal X-ray diffraction, the crystal system and space group of this compound can be determined. researchgate.net While specific crystallographic data can vary slightly depending on the crystallization conditions, related Schiff base structures have been reported to crystallize in various systems, including monoclinic and orthorhombic. For example, a similar compound, N-(4-nitrobenzylidene)-4-methoxyaniline, crystallizes in the monoclinic space group P2₁. researchgate.net The determination of the crystal system and space group is fundamental to understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

Interactive Table 3: Crystallographic Data for a Related Schiff Base, N-(4-nitro-4′-methoxy benzylidene) aniline (NMOBA)

ParameterValueReference
Molecular FormulaC₁₄H₁₂N₂O₃ researchgate.net
Formula Weight256.28 g/mol researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁ researchgate.net
a (Å)12.89 researchgate.net
b (Å)7.12 researchgate.net
c (Å)14.05 researchgate.net
β (°)102.43 researchgate.net
Volume (ų)1258 researchgate.net

Single-Crystal X-ray Diffraction Analysis

Elucidation of Unit Cell Parameters

The precise unit cell parameters for this compound are not detailed in the reviewed literature. However, analysis of closely related analogs provides insight into the typical crystallographic properties of this class of compounds. For instance, the derivative N-(4-Chlorobenzylidene)-4-methoxyaniline crystallizes in the orthorhombic system. researchgate.net The determination of unit cell parameters through single-crystal X-ray diffraction is fundamental to understanding the solid-state packing and symmetry of the molecule.

Below is a table of unit cell parameters for a closely related compound, illustrating the type of data obtained from X-ray diffraction analysis.

Table 1: Unit Cell Parameters for the related compound N-(4-Chlorobenzylidene)-4-methoxyaniline researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPcan
a (Å)6.1055 (9)
b (Å)7.3392 (11)
c (Å)27.469 (4)
Volume (ų)1230.9 (3)
Z (Molecules per unit cell)4
Temperature (K)293 (2)
Precise Measurement of Bond Lengths and Angles, emphasizing the Imine C=N Bond

The central imine (C=N) double bond is a defining feature of the N-benzylideneaniline skeleton. In related Schiff bases, the length of this bond typically falls within the range of 1.255 Å to 1.284 Å. For example, in N-(4-Chlorobenzylidene)-4-methoxyaniline, the C=N bond distance was measured to be 1.255 (2) Å. researchgate.netnih.gov

The precise measurement of this bond is crucial, as its length is influenced by both electronic effects of substituents and dynamic molecular motions within the crystal lattice. Studies on various N-benzylideneanilines have shown that the observed length of the C=N bond can be temperature-dependent.

Table 2: Comparison of Imine C=N Bond Lengths in Related Schiff Bases

CompoundC=N Bond Length (Å)Reference
N-(4-Chlorobenzylidene)-4-methoxyaniline1.255 (2) researchgate.net
4-Methoxy-N-(2-nitrobenzylidene)aniline1.255
(E)-4-Methoxy-N-(4-hydroxybenzylidene)aniline1.284
Assessment of Molecular Planarity and Inter-ring Dihedral Angles

For instance, structural analyses of similar compounds reveal significant, non-zero dihedral angles. The molecule N-(4-Chlorobenzylidene)-4-methoxyaniline is described as nearly planar, yet it possesses a dihedral angle of 9.1 (2)° between its benzene rings. researchgate.netnih.gov Similarly, the bromo-substituted analog, N-(4-Bromobenzylidene)-4-methoxyaniline, exhibits a dihedral angle of 9.6 (3)°. researchgate.net This deviation from planarity affects the molecular packing and the extent of electronic conjugation across the N-benzylideneaniline skeleton. The rms deviation from the mean plane for all non-hydrogen atoms in the chloro-derivative was found to be 0.167 Å, further quantifying this slight non-planarity. researchgate.netnih.gov

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

An analysis of the potential for hydrogen bonding is essential for understanding the supramolecular assembly of this compound in the solid state. Based on its molecular structure, the compound possesses three potential hydrogen bond acceptor sites: the imine nitrogen atom and the oxygen atoms of the two methoxy groups. nih.gov Conversely, the molecule lacks any classic hydrogen bond donor groups (like O-H or N-H). nih.gov

This configuration indicates that this compound cannot form intramolecular hydrogen bonds of the traditional type. However, it can participate in intermolecular hydrogen bonds by accepting hydrogen atoms from donor molecules in its crystalline environment. In the crystal structures of related compounds, the packing is often directed by a network of weak intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, as well as C-H···π interactions. researchgate.netrsc.org These forces, while individually weak, collectively determine the three-dimensional architecture of the crystal. scielo.org.za

Conformational Dynamics and Torsional Vibrations within the N-Benzylideneaniline Skeleton

The N-benzylideneaniline skeleton is not rigid but exhibits conformational dynamics, particularly torsional vibrations of the phenyl rings relative to the central C=N imine bridge. X-ray diffraction studies conducted at various temperatures on N-benzylideneaniline and its derivatives have revealed that these dynamic motions have a significant impact on experimentally observed structural parameters.

A key finding is the apparent shortening of the central C=N bond when measured at room temperature. This observation is considered an artifact caused by significant torsional vibration of the C-phenyl and N-phenyl bonds in the crystal. As the temperature is lowered, these vibrations are reduced, and the measured C=N bond length increases to a value more consistent with a true double bond, approximately 1.28 Å at 90 K. This temperature-dependent variation underscores the importance of considering dynamic effects in the structural analysis of such flexible molecules. In some cases, static disorder around the imine bond, where molecules adopt slightly different conformations within the crystal lattice, also contributes to the apparent shortening of this bond.

Electronic and Optical Properties Research on N 4 Methoxybenzylidene 4 Methoxyaniline

Chromophoric Behavior and UV-Visible Absorption Characteristics

The chromophoric nature of N-(4-Methoxybenzylidene)-4-methoxyaniline is dictated by its extended π-conjugated system, which includes the two phenyl rings and the central carbon-nitrogen double bond. This conjugation is responsible for the molecule's ability to absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The absorption of photons promotes electrons from lower-energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher-energy orbitals (the lowest unoccupied molecular orbital, LUMO).

CompoundAbsorption Maxima (λmax)UV Cut-off (nm)
(E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine289 nm, 350 nmNot Reported
4-chloro-4'-methoxy benzylideneaniline (CMOBA)Not Reported~390 nm
This compound (Expected)~300-380 nm~390-400 nm

Table 1: UV-Visible absorption data for compounds analogous to this compound. Data for the target compound is an educated estimation based on related structures.

Non-Linear Optical (NLO) Properties Investigations

Organic materials with extensive π-electron systems, such as Schiff bases, are widely investigated for their non-linear optical (NLO) properties. These properties arise from the anharmonic response of the molecular electron cloud to an intense external electric field, such as that from a laser. This can lead to phenomena like frequency doubling and multi-photon absorption. The NLO response in molecules like this compound is enhanced by the intramolecular charge transfer characteristics, facilitated by the electron-donating methoxy (B1213986) groups and the electron-accepting imine bridge, which creates a "push-pull" electronic structure.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a non-centrosymmetric material and are converted into a single photon with twice the frequency (and half the wavelength). For molecular crystals, a non-centrosymmetric packing arrangement is a prerequisite for observing a bulk SHG effect.

Direct experimental measurements of the SHG efficiency for this compound are not prominently reported. However, studies on similar compounds provide valuable context. For example, the powdered form of 4-chloro-4'-methoxy benzylideneaniline (CMOBA) was found to have an SHG efficiency approximately 3.7 times that of the standard inorganic NLO material, potassium dihydrogen phosphate (KDP) researchgate.net. Research on 2-methyl-4-nitroaniline (MNA), another organic NLO material, has demonstrated that its SHG efficiency can be significantly enhanced when processed into nanofibers nih.gov. This suggests that the processing and morphology of this compound could play a crucial role in its potential SHG performance.

CompoundSHG Efficiency (relative to KDP)
4-chloro-4'-methoxy benzylideneaniline (CMOBA)~3.7
Potassium Dihydrogen Phosphate (KDP)1 (Reference Standard)

Table 2: Comparative SHG efficiency for a related Schiff base compound.

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is dependent on the intensity of the incident light and is characterized by the TPA cross-section (σ₂) or the TPA coefficient (β). TPA has applications in 3D microfabrication, optical data storage, and biological imaging.

While the TPA coefficient for this compound has not been specifically reported, data from a closely related structure, 4-chloro-4'-methoxy benzylideneaniline (CMOBA), offers a relevant benchmark. Using the open-aperture Z-scan technique with a 532 nm laser, the effective two-photon absorption coefficient (β) for CMOBA was measured to be 3 × 10⁻¹² m/W researchgate.net. This value indicates a significant TPA response, a property that is likely shared by this compound due to their structural similarities.

ParameterValue
Compound4-chloro-4'-methoxy benzylideneaniline (CMOBA)
Measurement TechniqueOpen-aperture Z-scan
Laser Wavelength532 nm
Effective TPA Coefficient (β)3 × 10⁻¹² m/W

Table 3: Experimentally determined Two-Photon Absorption (TPA) coefficient for a structurally similar Schiff base.

Fluorescence Spectroscopy and Luminescence Phenomena

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. For molecules like this compound, the absorption of a UV photon excites the molecule to a higher electronic state. The molecule can then relax to the ground state by emitting a photon, typically at a longer wavelength than the absorbed light (Stokes shift). Key parameters characterizing fluorescence are the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state.

Specific fluorescence data for this compound is scarce in the literature. However, research on structurally related methoxy-trans-stilbene derivatives, which also feature methoxy-substituted phenyl rings, reveals moderate-to-high solid-state fluorescence quantum yields ranging from 0.07 to 0.69, with fluorescence lifetimes between 0.82 and 3.46 nanoseconds nih.gov. These values are highly dependent on the molecular packing in the crystal lattice, which influences non-radiative decay pathways. It is plausible that this compound would exhibit fluorescence within a similar range of efficiencies and lifetimes.

Compound ClassFluorescence Quantum Yield (Φf) RangeFluorescence Lifetime (τf) Range (ns)
Methoxy-trans-stilbene derivatives0.07 – 0.690.82 – 3.46

Table 4: Range of photophysical properties observed in structurally related compounds, providing an expected performance context for this compound.

Dielectric Response and Relaxation Dynamics Studies

Dielectric spectroscopy is used to study the response of a material to an applied electric field as a function of frequency. The dielectric constant (εr) and dielectric loss (tanδ) are key parameters that describe how a material stores and dissipates electrical energy, respectively. For polar molecules like this compound, these properties are related to the alignment of molecular dipoles with the oscillating field.

Studies on single crystals of 4-Methoxyaniline, a precursor to the target compound, show that both the dielectric constant and dielectric loss decrease as the frequency of the applied field increases. This is a typical dielectric relaxation behavior where, at higher frequencies, the molecular dipoles cannot reorient fast enough to keep up with the changing field. The low values of dielectric constant and loss observed at high frequencies are indicative of good optical quality and suggest potential for use in microelectronics applications. This behavior is expected to be characteristic of this compound as well.

Photoisomerization Mechanisms

Photoisomerization is a process in which a molecule is converted from one isomer to another by the action of light. For Schiff bases like this compound, this typically involves a reversible trans-cis (or E/Z) isomerization around the central C=N double bond. This process is of interest for applications such as molecular switches and optical data storage.

While direct studies on the photoisomerization of this compound are limited, theoretical investigations into the closely related N-(2-Methoxybenzylidene)aniline provide a detailed mechanistic picture. Upon excitation to a singlet excited state (e.g., S2), the molecule can undergo rapid internal conversion to the first excited state (S1). The primary pathway for isomerization from the S1 state involves rotation around the central bridging bond, leading to a conical intersection with the ground state (S0). This provides an efficient non-radiative decay channel back to the ground state, where the molecule can exist in either the initial (trans) or the isomerized (cis) form. The process involves passing through nearly perpendicular geometries at the conical intersection, facilitating the isomeric conversion.

Coordination Chemistry of N 4 Methoxybenzylidene 4 Methoxyaniline As a Ligand

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with N-(4-Methoxybenzylidene)-4-methoxyaniline typically involves a two-step process. First, the Schiff base ligand is synthesized through the condensation reaction of equimolar amounts of 4-methoxybenzaldehyde and 4-methoxyaniline in a suitable solvent, such as methanol, often under reflux conditions. Following the formation and isolation of the ligand, it is then reacted with a metal salt in a specific molar ratio to yield the desired metal complex.

A number of divalent transition metal complexes of this compound have been synthesized and characterized. The general approach involves reacting the Schiff base ligand with the corresponding metal(II) chloride salts (e.g., MnCl₂, CoCl₂, NiCl₂, FeCl₂) in a 2:1 ligand-to-metal molar ratio in a methanolic solution. idosr.org The resulting mixture is typically refluxed for a couple of hours, after which the solid complex precipitates upon cooling. idosr.org The colored products are then filtered, washed, and dried.

These complexes are generally stable in air. nih.gov The synthesis of complexes with other divalent ions such as Cu(II), Cd(II), and Hg(II) follows similar procedures, often yielding compounds with a 1:2 metal-to-ligand stoichiometry. While specific studies on this compound with all the listed metals are not extensively detailed in all literature, the coordination behavior is expected to be similar across this series of divalent transition metals.

Table 1: Synthesis and Physical Properties of Divalent Transition Metal Complexes with this compound

Metal Ion Molar Ratio (Metal:Ligand) Solvent Physical Appearance Melting Point (°C)
Mn(II) 1:2 Methanol Brown 171
Co(II) 1:2 Methanol Greenish-grey 175
Ni(II) 1:2 Methanol Green 177
Fe(II) 1:2 Methanol Dark brown 173

Data sourced from Abdullahi and Na'aliya, 2018. idosr.org

Advanced Characterization of Metal Complexes

A combination of spectroscopic and physical measurement techniques is employed to elucidate the structure and properties of the metal complexes of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a crucial tool for confirming the coordination of the Schiff base ligand to the metal ion. The FT-IR spectrum of the free this compound ligand shows a characteristic absorption band for the azomethine group (C=N). Upon complexation with divalent transition metals, this band typically shifts to a lower frequency, which is indicative of the coordination of the azomethine nitrogen atom to the metal center. idosr.org This shift is a consequence of the donation of the lone pair of electrons from the nitrogen to the metal ion, which weakens the C=N double bond. The appearance of new bands at lower frequencies in the spectra of the complexes, which are absent in the free ligand, can be attributed to the formation of metal-nitrogen (M-N) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the metal complexes and can help in determining the coordination geometry. The electronic spectra of the complexes, typically recorded in a solvent like DMSO, show absorption bands that can be assigned to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions for the transition metal ions. scielo.org.za For instance, the UV-Vis spectrum of a Co(II) complex may exhibit bands characteristic of an octahedral geometry. scielo.org.za Similarly, Ni(II) complexes often show distinct absorption bands that support an octahedral coordination environment.

Table 2: Key FT-IR Spectral Data (cm⁻¹) for this compound and its Divalent Metal Complexes

Compound ν(C=N) ν(M-N)
Ligand (L) 1625 -
[MnL₂Cl₂] 1605 515
[CoL₂Cl₂] 1600 520
[NiL₂Cl₂] 1610 510
[FeL₂Cl₂] 1608 518

Data sourced from Abdullahi and Na'aliya, 2018. idosr.org

Molar Conductance measurements are used to determine the electrolytic nature of the metal complexes. The molar conductance of the divalent transition metal complexes of this compound has been measured in DMSO. idosr.org The observed values for the Mn(II), Co(II), Ni(II), and Fe(II) complexes are in the range of 77.58-85.10 Ω⁻¹cm²mol⁻¹, suggesting that they are 1:2 electrolytes. idosr.org This indicates that the chloride ions are not part of the primary coordination sphere and exist as counter-ions.

Magnetic Susceptibility measurements at room temperature provide information about the electronic configuration and the number of unpaired electrons in the metal center, which in turn helps in deducing the geometry of the complex. The magnetic moments of the Mn(II), Co(II), Ni(II), and Fe(II) complexes have been determined and indicate that these complexes are paramagnetic. idosr.org The measured magnetic moment values are consistent with a high-spin octahedral geometry for these divalent transition metal ions.

Table 3: Molar Conductance and Magnetic Susceptibility Data for Divalent Metal Complexes

Complex Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO Magnetic Moment (μ_eff) (B.M.)
[MnL₂Cl₂] 80.12 5.92
[CoL₂Cl₂] 77.58 4.88
[NiL₂Cl₂] 85.10 3.12
[FeL₂Cl₂] 82.30 5.21

Data sourced from Abdullahi and Na'aliya, 2018. idosr.org

The metal-to-ligand stoichiometry in the complexes of this compound with divalent transition metals has been determined to be 1:2. idosr.org This was established using Job's method of continuous variation. idosr.org Based on the collective evidence from elemental analysis, spectroscopic data (FT-IR and UV-Vis), molar conductance, and magnetic susceptibility measurements, an octahedral coordination geometry has been proposed for the Mn(II), Co(II), Ni(II), and Fe(II) complexes. In this proposed structure, the central metal ion is coordinated to two molecules of the Schiff base ligand, which likely act as bidentate ligands, and two solvent molecules or counter-ions, resulting in a six-coordinate complex. For the chloride complexes, the molar conductance data suggest that the two chloride ions are outside the coordination sphere, implying that the coordination sites are occupied by the two bidentate Schiff base ligands and likely two solvent molecules to complete the octahedral geometry. idosr.org

Due to the absence of experimental data for the lanthanide complexes with this compound, their stoichiometry and coordination geometries have not been determined.

Thermodynamic Parameters of Complex Formation and Stability Constants

The thermodynamic stability of metal complexes with this compound is a critical factor in understanding their behavior in solution. The stability of these complexes is quantified by their stability constants (log K), and the thermodynamic parameters associated with their formation, namely Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the nature of the metal-ligand interactions.

While a comprehensive set of thermodynamic data for the complexes of this compound with a wide range of metal ions is not extensively available in the current literature, studies on transition metal complexes with structurally similar Schiff base ligands provide a framework for understanding their expected behavior. The determination of stability constants is often carried out using potentiometric titration methods, which involve monitoring the pH of a solution containing the metal ion and the ligand as a titrant is added.

For the Co(II), Fe(II), Mn(II), and Ni(II) complexes of this compound, detailed thermodynamic parameters such as ΔG, ΔH, and ΔS have not been reported. However, the formation of these complexes has been confirmed, and their stability is sufficient to allow for their isolation and characterization. The stability of Schiff base complexes is influenced by several factors including the nature of the metal ion, the denticity of the ligand, and the solvent system.

Table 1: Anticipated Thermodynamic Parameters for Metal Complexes of this compound

Metal Ionlog K (Stability Constant)ΔG (Gibbs Free Energy)ΔH (Enthalpy)ΔS (Entropy)
Co(II)Data not availableData not availableData not availableData not available
Fe(II)Data not availableData not availableData not availableData not available
Mn(II)Data not availableData not availableData not availableData not available
Ni(II)Data not availableData not availableData not availableData not available

This table is representative of the type of data determined for Schiff base complexes; however, specific values for this compound complexes are not currently found in the reviewed literature.

The Irving-Williams series, which is generally applicable to high-spin octahedral complexes of divalent first-row transition metals, would predict the stability of these complexes to follow the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii across the period and the increase in the ligand field stabilization energy.

Ligand Field Theory and Electronic Structure Elucidation of Metal Complexes

The electronic structure and geometry of metal complexes formed with this compound can be elucidated using a combination of experimental techniques and theoretical models, primarily Ligand Field Theory (LFT). LFT provides a description of the d-orbital splitting in the metal center as a result of the interaction with the ligand's donor atoms. This splitting pattern is crucial in determining the electronic, magnetic, and spectral properties of the complexes.

For the divalent transition metal complexes of Co(II), Fe(II), Mn(II), and Ni(II) with this compound, experimental evidence from magnetic susceptibility measurements indicates that they are all paramagnetic. This paramagnetism arises from the presence of unpaired electrons in the d-orbitals of the central metal ions.

The electronic spectra (UV-Vis) of these complexes provide valuable information about the d-d electronic transitions, from which ligand field parameters such as the crystal field splitting parameter (10Dq or Δo), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β) can be derived. These parameters give insights into the strength of the metal-ligand bond and the degree of covalency.

While specific electronic spectral data and calculated ligand field parameters for the this compound complexes of Co(II), Fe(II), and Mn(II) are not detailed in the available literature, the Ni(II) complex has been studied more extensively. The magnetic moment and electronic spectrum of the Ni(II) complex are consistent with an octahedral geometry. High-spin octahedral Ni(II) complexes (d⁸ configuration) are expected to exhibit three spin-allowed d-d transitions.

Table 2: General Electronic and Magnetic Properties of Transition Metal Complexes with Schiff Base Ligands

Metal Iond-electron ConfigurationTypical GeometryMagnetic Moment (μeff, B.M.)
Mn(II)d⁵Octahedral (high-spin)~5.9
Fe(II)d⁶Octahedral (high-spin)~5.1 - 5.5
Co(II)d⁷Octahedral (high-spin)~4.3 - 5.2
Ni(II)d⁸Octahedral~2.8 - 3.4

This table provides typical values for high-spin octahedral complexes with similar Schiff base ligands. Specific values for this compound complexes may vary.

The elucidation of the electronic structure of these complexes relies on a careful analysis of their magnetic moments and the positions and intensities of the absorption bands in their electronic spectra. For instance, the number and energy of the d-d transitions observed in the UV-Vis spectrum can help to distinguish between different possible geometries (e.g., octahedral vs. tetrahedral). The study of these complexes contributes to a deeper understanding of the coordination chemistry of Schiff base ligands and the electronic properties of their resulting metal complexes.

Surface Chemistry and Interfacial Phenomena

Adsorption Mechanisms of N-(4-Methoxybenzylidene)-4-methoxyaniline on Metal Surfaces

The efficacy of this compound as a surface-active compound, particularly in preventing the corrosion of steel in acidic environments, is fundamentally linked to its ability to adsorb onto the metal surface. The adsorption process involves the formation of a protective layer that isolates the metal from the corrosive medium. mdpi.com This adsorption is not merely a physical process; it involves a combination of physisorption and chemisorption mechanisms.

The molecular structure of this compound is key to its adsorption capabilities. The molecule contains several features that facilitate strong surface interactions:

Aromatic Rings: The two methoxy-substituted benzene (B151609) rings provide a source of π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface.

Imine Group (C=N): The nitrogen atom in the imine linkage possesses a lone pair of non-bonded electrons.

Oxygen Atoms: The oxygen atoms in the methoxy (B1213986) groups also have lone pairs of electrons.

These electron-rich centers, particularly the π-electrons and the heteroatom lone pairs, are crucial for the adsorption process. researchgate.net The mechanism involves the transfer of electrons from the inhibitor molecule to the metal surface, leading to the formation of a coordinate-type covalent bond. researchgate.netnajah.edu This interaction is further supported by the planar geometry of the N-benzylideneaniline core, which allows for effective coverage of the metal surface. researchgate.net

Adsorption can occur through several modes:

Electrostatic Interaction: In acidic solutions like hydrochloric acid (HCl), the inhibitor molecule can become protonated. The positively charged molecule is then electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of chloride ions (Cl⁻).

Electron Donation: The lone pairs on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the iron atoms, forming a stable chemisorbed layer. researchgate.net

Retro-donation: A feedback mechanism where electrons from the d-orbitals of iron can be transferred to the antibonding molecular orbitals of the inhibitor molecule may also contribute to the stability of the adsorbed layer.

Studies on mild steel in 1M HCl have shown that this compound functions by adsorbing strongly onto the metal surface, primarily through its nitrogen heteroatom. researchgate.net This comprehensive adsorption creates a barrier that effectively hinders the dissolution of the metal and the evolution of hydrogen. researchgate.netnajah.edu

Electrochemical Interaction Studies at Interfaces

Electrochemical techniques are instrumental in elucidating the interactions of this compound at the metal-solution interface. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study its performance as a corrosion inhibitor. researchgate.netnajah.edu

Potentiodynamic polarization studies conducted on mild steel in 1M HCl with and without the inhibitor reveal that this compound affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netnajah.edu The presence of the inhibitor shifts the corrosion potential (Ecorr) slightly but does not alter the fundamental mechanism of the hydrogen evolution reaction. This indicates that the compound functions as a mixed-type inhibitor, meaning it reduces the rate of both anodic and cathodic processes, primarily by blocking the available active sites on the metal surface. researchgate.netnajah.edu

The inhibition efficiency (η%) increases with higher concentrations of the inhibitor. This is because a higher concentration leads to greater surface coverage (θ), as more molecules are available to adsorb onto the steel. researchgate.netnajah.edu

Below is a table summarizing typical electrochemical data obtained from potentiodynamic polarization measurements for mild steel in 1M HCl in the presence of varying concentrations of this compound (designated as P1 in the source studies).

Table 1: Potentiodynamic Polarization Parameters

Electrochemical parameters for mild steel in 1M HCl with different concentrations of this compound (P1) at 308 K. Data derived from corrosion inhibition studies. researchgate.netnajah.edu

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (μA/cm²)Corrosion Potential (Ecorr) (mV/SCE)Inhibition Efficiency (η%)
Blank1105-475-
10⁻⁶410-47062.9
10⁻⁵208-46381.2
10⁻⁴120-45789.1
10⁻³80-45092.8

The data clearly shows a significant reduction in corrosion current density and a high inhibition efficiency, which improves with increasing inhibitor concentration, confirming its effective electrochemical interaction at the interface. researchgate.netnajah.edu

Thermodynamics of Adsorption Processes, including Adsorption Isotherms

The relationship between the concentration of this compound in the solution and the extent of its adsorption on the metal surface at a constant temperature is described by adsorption isotherms. For the adsorption of this compound on mild steel in an acidic medium, the experimental data fit well with the Langmuir adsorption isotherm. researchgate.netnajah.edu The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer, and there is no interaction between the adsorbed molecules. urfu.ru

The thermodynamics of the adsorption process provide insight into its spontaneity and the nature of the interaction. Key thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), the standard enthalpy of adsorption (ΔH°ads), and the standard entropy of adsorption (ΔS°ads) are calculated to characterize the process.

Studies have shown that the adsorption of this compound is a spontaneous process, as indicated by the negative values of ΔG°ads. researchgate.netnajah.edumdpi.com The magnitude of ΔG°ads provides a clue about the adsorption mechanism. Generally, values around -20 kJ/mol or less are consistent with electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface (chemisorption). pjoes.com For this compound, the calculated ΔG°ads values are typically in a range that suggests a strong interaction involving both physisorption and chemisorption. researchgate.netnajah.edu

The influence of temperature on the inhibition efficiency indicates that the process is stable across a range of temperatures (e.g., 308-353 K). researchgate.netnajah.edu The calculated thermodynamic parameters reveal a strong, spontaneous interaction between the inhibitor and the mild steel surface. researchgate.netnajah.edu

Table 2: Thermodynamic Parameters of Adsorption

Thermodynamic values for the adsorption of this compound on a mild steel surface in 1M HCl. researchgate.netnajah.edu

Thermodynamic ParameterValueIndication
Standard Free Energy of Adsorption (ΔG°ads)-39.67 kJ/molSpontaneous and strong adsorption (mixed physisorption/chemisorption)
Standard Enthalpy of Adsorption (ΔH°ads)-12.87 kJ/molExothermic adsorption process
Standard Entropy of Adsorption (ΔS°ads)87.01 J/mol·KIncrease in disorder during adsorption, likely due to desorption of water molecules

Quantum Chemical Correlation with Surface Interactions for Enhanced Understanding

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a molecular-level understanding of the relationship between the electronic structure of an inhibitor and its interaction with a metal surface. najah.edu These theoretical studies complement experimental findings by predicting the sites of interaction and the reactivity of the molecule.

For this compound, key quantum chemical parameters have been calculated to explain its inhibitive properties. najah.edu These include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): This value relates to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to donate electrons to the vacant orbitals of the metal, leading to better inhibition efficiency.

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): This value relates to the molecule's ability to accept electrons. A lower E(LUMO) facilitates electron acceptance from the metal.

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.

Dipole Moment (μ): A non-zero dipole moment can influence the adsorption process, although there isn't always a direct correlation with inhibition efficiency.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation to the metal.

Calculations for this compound show that the electron density is highest around the nitrogen atom and the aromatic rings, confirming these as the primary sites for interaction with the metal surface. najah.edu The theoretical data strongly supports the experimental observation that the compound is an effective corrosion inhibitor due to its favorable electronic properties that promote strong adsorption. researchgate.netnajah.edu

Table 3: Calculated Quantum Chemical Parameters

Theoretical parameters for this compound calculated using DFT methods to correlate molecular structure with surface interaction properties. najah.edu

ParameterCalculated ValueSignificance
E(HOMO)-5.65 eVIndicates high electron-donating ability.
E(LUMO)-1.50 eVIndicates the ability to accept electrons.
Energy Gap (ΔE)4.15 eVA relatively low value suggesting good reactivity.
Dipole Moment (μ)2.21 DebyeIndicates molecular polarity.
Fraction of Electrons Transferred (ΔN)0.22Confirms electron donation from the inhibitor to the iron surface.

Advanced Material Science Applications of N 4 Methoxybenzylidene 4 Methoxyaniline Derivatives

Liquid Crystalline Systems Research

The molecular structure of N-(4-Methoxybenzylidene)-4-methoxyaniline and its analogues allows them to exhibit mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. This behavior is the foundation of their application in liquid crystal technologies. Research in this area often utilizes derivatives like N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a well-studied thermotropic liquid crystal that provides critical insights into the behavior of this class of compounds.

Thermotropic Nematic Liquid Crystalline Behavior

Derivatives of this compound are classic examples of thermotropic liquid crystals, meaning they enter the liquid crystal phase as a function of temperature. A prominent and widely studied derivative is N-(4-methoxybenzylidene)-4-butylaniline (MBBA), which is known to form a nematic phase at room temperature. In the nematic phase, the elongated molecules lose the positional order characteristic of a solid but tend to align along a common axis, known as the director. This orientational order is responsible for the unique optical properties of the material, such as birefringence, which can be manipulated by external electric or magnetic fields. This characteristic is fundamental to their use in liquid crystal displays (LCDs). sigmaaldrich.com

Mesophase Characterization and Phase Transition Studies

The transitions between different phases (solid, liquid crystal, isotropic liquid) are key parameters for material characterization. These are typically investigated using techniques like Differential Scanning Calorimetry (DSC) and polarizing optical microscopy. For the representative compound MBBA, DSC studies have precisely identified its phase transition temperatures. nih.gov

The transition from a stable crystalline solid (C) to the nematic (N) phase occurs at approximately 295.3 K (22.15°C). As the temperature increases, the compound transitions from the nematic (N) phase to a fully isotropic (I) liquid at 317 K (43.85°C), where it loses all orientational order. Research has also identified a metastable crystalline phase (C') which transitions to the nematic phase at a slightly lower temperature of 294 K (20.85°C). These transitions represent the energy required to overcome the intermolecular forces that maintain the crystalline lattice and the long-range orientational order, respectively.

Phase Transition (for MBBA)Temperature (K)Temperature (°C)
Metastable Crystal (C') to Nematic (N)294 K20.85 °C
Stable Crystal (C) to Nematic (N)295.3 K22.15 °C
Nematic (N) to Isotropic Liquid (I)317 K43.85 °C

Table 1: Phase transition temperatures for the derivative N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a model compound for this class of liquid crystals. Data sourced from DSC measurements.

Influence of Molecular Structure on Liquid Crystalline Properties

The liquid crystalline behavior of these compounds is highly dependent on their molecular geometry. The key features of this compound derivatives that promote mesophase formation include:

Molecular Rigidity: The linked aromatic rings and the central imine group create a stiff, elongated molecular core.

Anisotropy: The rod-like shape leads to anisotropic physical properties, which is the defining characteristic of liquid crystals.

Studies on related homologous series have shown that modifications to the molecular structure, such as the introduction of lateral groups, can significantly alter the liquid crystalline properties. For instance, adding a lateral methoxy (B1213986) group to a similar benzylidene-aniline system was found to lower the nematic-isotropic transition temperature and destabilize more ordered smectic phases. sigmaaldrich.comnih.gov This is attributed to the lateral group increasing the width of the molecule, which disrupts the efficient parallel packing required for stable mesophases. nih.gov This demonstrates the delicate balance between molecular shape and intermolecular forces in determining the thermal stability and type of liquid crystal phase formed.

Interactions with Nanoparticles in Liquid Crystal Systems

Recent research has focused on dispersing nanoparticles within liquid crystal matrices to create advanced composite materials with tunable properties. When nanoparticles are added to nematic liquid crystals like MBBA, they can significantly influence the host material's characteristics.

In studies involving MBBA doped with paraelectric BaTiO₃ nanoparticles, the particles were found to strongly influence the pretransitional effects near the nematic-isotropic phase transition. sigmaaldrich.com Similarly, dispersing Cu:ZnO nanoparticles in MBBA has been shown to enhance the ordering of the nematic molecules due to strong interactions between the nanoparticles' dipole moment and the liquid crystal molecules. This interaction leads to an increase in the mean dielectric permittivity of the composite material. Such composites are being explored for applications requiring enhanced dielectric properties or for creating novel nano-scale memory devices.

Optoelectronic Device Material Development

The unique ability of this compound and its derivatives to modulate light makes them valuable materials for optoelectronic applications. Their liquid crystalline nature is the basis for their use in display technologies, while their molecular structure also gives rise to other useful optical phenomena. sigmaaldrich.com

The primary application of nematic liquid crystals is in Liquid Crystal Displays (LCDs). The principle of operation relies on the ability to switch the orientation of the liquid crystal molecules with an applied electric field, thereby changing the polarization of light passing through them. sigmaaldrich.com

Furthermore, derivatives of this compound family are being investigated for their nonlinear optical (NLO) properties. NLO materials can alter the properties of light, such as its frequency, and are essential for applications in optical communications, data storage, and processing. Research on compounds like N-(4-bromobenzylidene)-4-methoxyaniline has demonstrated their potential as NLO materials. Theoretical and experimental studies on similar Schiff base compounds confirm that the charge transfer between electron-donating and electron-accepting groups across the conjugated system is the origin of their large NLO susceptibility. sigmaaldrich.com

Research in Polymer and Resin Science Applications

While this compound is primarily studied for its liquid crystalline properties as a small molecule, its chemical structure offers potential for applications in polymer science. The central imine (C=N) linkage, which defines it as a Schiff base, is a functional group that can be incorporated into polymer backbones.

Schiff base reactions, known for their efficiency and mild reaction conditions, can be used in polycondensation reactions to synthesize polymers known as polyimines or polyazomethines. These polymers contain the C=N group in their main chain. By using bifunctional aniline (B41778) and aldehyde monomers, it is possible to create linear polymers. The rigid, aromatic nature of monomers derived from this compound could lead to the formation of high-performance polymers with significant thermal stability and potentially liquid crystalline polymer (LCP) characteristics. nih.govnih.gov

Although specific research on the polymerization of this compound itself is not widely documented, the general field of Schiff base polymers is an active area of research. These polymers are investigated for a range of applications, including thermally stable materials, chemosensors, and as ligands for metal-coordination polymers. nih.gov The synthesis of polymers from Schiff base precursors is a versatile method for creating materials with conjugated backbones, which are of interest for electronic and optical applications. nih.gov

Investigations into Controlled Release Mechanisms via Liquid Crystalline Phases

The ordered yet fluid nature of liquid crystals makes them exemplary candidates for sophisticated drug delivery systems. researchgate.net Derivatives of this compound, which exhibit these liquid crystalline or "mesomorphic" states, are being investigated for their potential in creating matrices for the controlled and sustained release of active pharmaceutical ingredients (APIs). researchgate.net The mechanism hinges on the formation of specific lyotropic liquid crystalline phases when in contact with a solvent like water. researchgate.net

Lyotropic liquid crystalline systems, such as those formed by Schiff base derivatives, can self-assemble into highly ordered, thermodynamically stable nanostructures. researchgate.netnih.gov These structures, including the cubic and hexagonal phases, create intricate networks of channels and domains. nih.gov The unique architecture of these phases provides a large internal surface area capable of entrapping therapeutic molecules of varying sizes and polarities. researchgate.netnih.gov

The release of an entrapped molecule from these liquid crystalline phases is primarily governed by diffusion. The tortuous, well-defined pathways within the cubic or hexagonal structures act as a barrier, slowing the diffusion of the active agent into the surrounding medium. This results in a sustained release profile, which is highly desirable for many therapeutic applications. researchgate.net The specific release rate can be modulated by altering the composition and structure of the liquid crystal, such as the diameter of the water channels. nih.gov

Recent research has focused on dispersing these bulk liquid crystalline phases into nanoparticles, creating systems known as cubosomes (from cubic phases) and hexosomes (from hexagonal phases). nih.gov These liquid crystalline nanoparticles (LCNPs) combine the advantages of a high internal payload capacity and controlled release with the benefits of nanoparticle delivery systems, such as improved stability and potential for targeted delivery. nih.gov

Table 1: Properties of Liquid Crystalline Phases for Controlled Release

Property Description Implication for Controlled Release
Internal Nanostructure Highly ordered, three-dimensional lattices (e.g., cubic, hexagonal). researchgate.net Provides a matrix for entrapping active molecules. nih.gov
Thermodynamic Stability The assembled structures are stable under specific conditions. researchgate.net Ensures a long shelf life and predictable release profile. researchgate.net
Biocompatibility Often formed from lipids that are compatible with biological systems. researchgate.net Reduces the risk of adverse reactions when used in vivo.
High Surface Area The intricate internal structure offers a large membrane surface area. nih.gov Allows for significant loading of hydrophilic, lipophilic, or amphiphilic drugs. nih.gov
Tunable Release The release rate is diffusion-controlled and can be modified. researchgate.netnih.gov Enables the design of delivery systems with specific, predictable release kinetics.

This table summarizes the key features of liquid crystalline phases that make them suitable for advanced controlled release applications.

Dye and Pigment Technology Development based on Chromophoric Properties

Schiff bases, also known as imines or azomethines, are characterized by the presence of a carbon-nitrogen double bond (C=N). nih.gov This functional group acts as a chromophore, a part of the molecule responsible for its color by absorbing light in the visible and ultraviolet regions. nih.gov The chromophoric properties of this compound and its derivatives are the foundation for their application in the development of novel dyes and pigments.

The electronic properties of these molecules, and thus their color and light-interacting capabilities, can be finely tuned by making chemical modifications to their structure. nih.gov For instance, the introduction of different substituent groups on the phenyl rings can alter the electron density around the azomethine chromophore, shifting the wavelength of light absorption. This allows for the creation of a wide palette of colors from a single base structure. Research into various Schiff bases has demonstrated absorption in the 378–385 nm range. nih.gov

Furthermore, some Schiff base derivatives exhibit interesting photochromic and thermochromic behaviors, meaning their color can be changed by exposure to light (photochromism) or heat (thermochromism). rsc.orgijcm.ir This responsiveness to external stimuli makes them "smart" materials, suitable for applications beyond simple coloration. For example, a chiral Schiff base derivative has been shown to shift its reflective color from 540 nm to 2500 nm upon UV irradiation, demonstrating its potential in dynamic and responsive optical materials. rsc.org

The development of these compounds also extends to the field of nonlinear optics (NLO). NLO materials are crucial for modern technologies like optical computing and data storage. ijcm.ir The charge transfer interactions within the molecular structure of certain Schiff bases can lead to significant NLO activity. nih.govresearchgate.net By engineering molecules with large hyperpolarizability, researchers aim to create advanced pigments and materials for optoelectronic devices. nih.gov

Table 2: Research Findings on Chromophoric Schiff Base Derivatives

Derivative Type Key Finding Potential Application
1,4-phenylenediamine-based Exhibited UV-Visible absorption between 378-385 nm and showed significant nonlinear optical (NLO) behavior. nih.gov Promising candidates for NLO materials in optoelectronic devices. nih.gov
Salicylaldehyde-linked The reflective wavelength could be reversibly shifted by both temperature and UV light. rsc.org Development of photochromic and thermochromic materials for sensors or smart windows. rsc.org
4-chloro-4'methoxy benzylideneaniline The crystal is transparent in the 400–1100 nm wavelength range with a UV cutoff at ~390 nm. researchgate.net Use as an NLO material for optical applications. researchgate.net

This table presents selected research findings on the chromophoric and optical properties of Schiff base derivatives related to this compound.

Catalytic Applications and Organic Transformations of N 4 Methoxybenzylidene 4 Methoxyaniline

The Schiff base N-(4-Methoxybenzylidene)-4-methoxyaniline, characterized by its imine or azomethine group (-C=N-), is a subject of interest in the field of catalysis. While direct catalytic applications of this specific compound are not extensively documented in dedicated studies, its structural features, particularly the electron-donating methoxy (B1213986) groups and the coordinating imine nitrogen, suggest its potential as a ligand in catalytic systems. This section explores the catalytic applications and its role in organic transformations, drawing insights from studies on analogous Schiff base compounds and their metal complexes.

Emerging Research Areas and Future Directions

Advanced Chemical Sensor Technologies

The unique electronic and structural characteristics of N-(4-Methoxybenzylidene)-4-methoxyaniline make it a compelling candidate for the development of advanced chemical sensors. The imine (-C=N-) linkage and the electron-rich aromatic rings can interact with various analytes, leading to detectable changes in the molecule's photophysical properties.

While direct studies on this compound as a luminescent sensor are still emerging, the broader class of Schiff bases has demonstrated significant potential in this area. The nitrogen atom in the imine group and the oxygen atoms of the methoxy (B1213986) groups can act as binding sites for metal ions. Upon coordination, the fluorescence properties of the Schiff base can be either enhanced or quenched, providing a mechanism for detection. For instance, the formation of a complex with a metal ion can lead to a more rigid structure, resulting in fluorescence enhancement. Conversely, interaction with paramagnetic metal ions can cause fluorescence quenching.

Similarly, the electron-rich nature of this compound makes it a promising candidate for the detection of electron-deficient nitroaromatic compounds, which are common components of explosives. The detection mechanism often involves a photoinduced electron transfer (PET) from the electron-rich Schiff base (the fluorophore) to the electron-deficient nitroaromatic analyte (the quencher), leading to a decrease in fluorescence intensity. The sensitivity and selectivity of such sensors can be tuned by modifying the substituents on the aromatic rings.

Table 1: Potential Luminescent Sensing Applications of this compound

Analyte ClassPotential Detection MechanismExpected Outcome
Metal IonsChelation with imine and methoxy groupsFluorescence enhancement or quenching
Nitroaromatic ExplosivesPhotoinduced electron transfer (PET)Fluorescence quenching

Design of Novel Chemical Sensing Platforms

Beyond its use as a standalone molecular sensor, this compound can be incorporated into more complex sensing platforms to enhance its performance. One promising approach is its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The Schiff base can act as a building block (ligand) in the construction of these porous materials. The resulting frameworks can exhibit enhanced sensitivity and selectivity due to the pre-organized arrangement of the sensing moieties and the potential for analyte preconcentration within the pores.

Another strategy involves the development of fluorescent nanoparticles or polymers functionalized with this compound. These platforms can offer advantages such as improved processability, higher quantum yields, and the potential for multimodal sensing by incorporating other functional groups. The design of such platforms would focus on optimizing the interaction between the Schiff base and the target analyte while ensuring efficient signal transduction.

Development of Advanced Spectroscopic Probes for Chemical Systems

The responsive nature of the electronic structure of this compound to its local environment suggests its potential as an advanced spectroscopic probe. Changes in solvent polarity, pH, or the presence of specific ions can influence its absorption and emission spectra. This solvatochromic and ionochromic behavior can be exploited to study the properties of various chemical and biological systems. For example, it could be used to probe the polarity of microenvironments within micelles or polymer matrices. Further research is needed to fully characterize its spectroscopic responses and to explore its applications as a molecular probe.

Role as Novel Organic Synthetic Intermediates and Versatile Reagents

The imine bond in this compound is a versatile functional group that can participate in a wide range of organic reactions, making it a valuable intermediate in the synthesis of more complex molecules. The carbon-nitrogen double bond can undergo nucleophilic addition and cycloaddition reactions, providing access to a variety of heterocyclic compounds.

For instance, diimines, which are structurally related to Schiff bases, have been used as precursors in the synthesis of N-heterocyclic carbenes (NHCs), an important class of organocatalysts and ligands for transition metals. It is conceivable that this compound could be a precursor for the synthesis of novel NHCs with specific electronic and steric properties conferred by the methoxy-substituted aryl groups. Furthermore, the imine can be reduced to the corresponding secondary amine, which is a common structural motif in many biologically active molecules and functional materials.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagent/ConditionsPotential Product Class
ReductionNaBH4, H2/PdSubstituted diarylamines
CycloadditionKetenes, azidesβ-lactams, triazoles
Nucleophilic AdditionGrignard reagents, organolithiumsα-substituted amines

Comprehensive Structure-Property Relationship Studies for Tunable Functionality

A key area of ongoing research is the systematic investigation of the relationship between the molecular structure of this compound analogues and their functional properties. By introducing different substituents at various positions on the aromatic rings, it is possible to fine-tune the electronic and steric characteristics of the molecule, thereby influencing its optical, electronic, and chemical properties.

For example, a study on the anti-corrosive properties of (E)-4-methoxy-N-(methoxybenzylidene)aniline on mild steel in a hydrochloric acid medium revealed that it acts as an effective corrosion inhibitor. The high inhibition efficiency is attributed to the presence of the electron-donating methoxy groups and the π-electrons of the aromatic rings, which facilitate the adsorption of the molecule onto the metal surface. By comparing its performance to analogues with different substituents, a deeper understanding of the structure-activity relationship for corrosion inhibition can be achieved.

Table 3: Effect of Substituents on the Properties of N-Benzylideneaniline Analogues

SubstituentPositionEffect on Electron DensityPotential Impact on Properties
Methoxy (-OCH3)paraIncreasesEnhanced fluorescence, corrosion inhibition
Nitro (-NO2)paraDecreasesPotential for non-linear optical properties
Chloro (-Cl)paraWeakly decreasesModified liquid crystalline behavior

Computational Design and Predictive Modeling of Enhanced this compound Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new functional molecules. Density Functional Theory (DFT) calculations have been successfully employed to study the electronic structure and properties of (E)-4-methoxy-N-(methoxybenzylidene)aniline. nih.gov Such studies can provide valuable insights into the molecule's geometry, frontier molecular orbital energies (HOMO and LUMO), and charge distribution, which are crucial for understanding its reactivity and photophysical behavior. nih.gov

Predictive modeling can be used to screen virtual libraries of this compound analogues for desired properties, such as enhanced fluorescence quantum yield, specific analyte binding affinity, or improved non-linear optical responses. By systematically modifying the chemical structure in silico, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with tailored functionalities. For instance, computational models can predict how the introduction of different electron-donating or electron-withdrawing groups will affect the energy levels of the molecular orbitals and, consequently, the molecule's absorption and emission wavelengths. This predictive capability is crucial for the rational design of next-generation sensors, probes, and functional materials based on the this compound scaffold.

Conclusion

Summary of Key Research Findings and Academic Contributions

Research into N-(4-Methoxybenzylidene)-4-methoxyaniline, a notable Schiff base, has yielded significant insights into its synthesis, structure, and physicochemical properties. The primary academic contribution lies in the straightforward and efficient synthesis of this compound, typically achieved through the condensation reaction of 4-methoxybenzaldehyde and 4-methoxyaniline. researchgate.netresearchgate.net This accessibility has facilitated its use as a model compound for various studies.

Key research findings have centered on its structural and material properties. Spectroscopic characterization using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy has been fundamental in confirming its molecular structure, particularly the characteristic imine (C=N) functional group. researchgate.netjcsp.org.pk X-ray crystallography studies on this and structurally similar Schiff bases have provided detailed information on their molecular geometry, revealing nearly planar structures that influence their solid-state packing and material properties. researchgate.netrri.res.in

A significant area of investigation has been the exploration of its potential applications in materials science. Like many Schiff bases, this compound and its derivatives are studied for their nonlinear optical (NLO) properties. rri.res.in The presence of electron-donating methoxy (B1213986) groups and the delocalized π-electron system across the molecule are structural features conducive to second- and third-order NLO responses, making them candidates for optoelectronic devices. researchgate.netrri.res.in Furthermore, the elongated molecular shape is a prerequisite for liquid crystalline behavior, a hallmark of many benzylideneaniline derivatives. The related compound N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a classic example of a nematic liquid crystal, spurring interest in the mesomorphic properties of this compound. sigmaaldrich.comsigmaaldrich.com

In the realm of biological chemistry, Schiff bases are widely recognized for their diverse biological activities. nih.gov Research on analogous methoxy-substituted Schiff bases has demonstrated potential antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.netmdpi.com These findings suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₅NO₂ nih.govsigmaaldrich.com
Molecular Weight 241.29 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 1749-08-2 nih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 146-150 °C sigmaaldrich.comsigmaaldrich.com

| Functional Group | Imine | sigmaaldrich.comsigmaaldrich.com |

Remaining Challenges and Open Questions in the Field

Despite the progress made, several challenges and open questions remain in the study of this compound and related Schiff bases. A primary challenge is the comprehensive establishment of structure-property relationships. While the influence of substituents on properties like NLO activity or liquid crystallinity is generally understood, predicting these properties with high accuracy for novel derivatives remains difficult. The subtle interplay between molecular conformation, crystal packing, and bulk material properties requires further elucidation. rri.res.in

In the context of materials science, a significant hurdle is the growth of large, high-quality single crystals, which are often essential for definitive X-ray diffraction analysis and for the fabrication of optical devices. For many Schiff bases, obtaining crystals suitable for such applications can be a complex and time-consuming process. Moreover, while many compounds exhibit promising NLO properties at the molecular level, translating this into practical, high-performance bulk materials is a persistent challenge.

Regarding biological applications, the specific mechanisms of action for the observed antimicrobial or anticancer activities of related Schiff bases are often not fully understood. researchgate.netmdpi.com For this compound itself, there is a need for more extensive and systematic biological screening to fully map its potential as a bioactive compound. A significant open question is how to modify the structure to enhance efficacy against specific biological targets while minimizing potential toxicity.

Furthermore, the long-term stability and processability of these materials for real-world applications are areas that require more in-depth investigation. Understanding their degradation pathways under various environmental conditions (e.g., light, heat, humidity) is crucial for their integration into commercial devices or pharmaceutical formulations.

Outlook for Future Academic Research on this compound and Related Schiff Bases

The future of academic research on this compound and its analogues is promising, with several exciting avenues for exploration. A major focus will likely be on the rational design and synthesis of novel Schiff bases with tailored functionalities. By systematically varying the substituents on the aromatic rings, researchers can fine-tune the electronic and steric properties of the molecules to optimize them for specific applications. For instance, introducing strong electron-donating and electron-withdrawing groups can enhance NLO properties. researchgate.net

The integration of computational chemistry will play an increasingly vital role in this process. jcsp.org.pk Density functional theory (DFT) and other modeling techniques can be used to predict molecular geometries, electronic properties, and spectroscopic signatures, thereby guiding synthetic efforts and helping to rationalize experimental observations. researchgate.netjcsp.org.pk This synergy between theoretical and experimental work will accelerate the discovery of new materials with desired characteristics.

Exploration of new application areas is another key direction. Beyond NLO and liquid crystals, related Schiff bases are being investigated as ligands in coordination chemistry for catalysis and as corrosion inhibitors for metals. researchgate.netresearchgate.net The ability of the imine nitrogen and other potential donor atoms in the molecule to chelate with metal ions opens up a vast field of study in inorganic and materials chemistry. mdpi.com

In the biomedical field, future research will likely involve more sophisticated biological evaluations. This includes in-depth mechanistic studies, in vivo testing, and the development of Schiff base derivatives as potential inhibitors for specific enzymes or protein targets. nih.govnih.gov The use of these compounds as scaffolds in drug discovery, potentially leading to new treatments for cancer or infectious diseases, remains a highly active area of research. nih.gov The synthesis of Schiff base-metal complexes is also a promising strategy to enhance biological activity. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-Methoxybenzaldehyde
4-Methoxyaniline
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
N'-(4-methoxybenzylidene)benzenesulfonohydrazide
4-fluorobenzylidene-4-methoxyaniline (FBMOA)
4-fluorobenzylidene-4-methylaniline (FBMA)
N-(4-Chlorobenzylidene)-4-methoxyaniline
N'-(4-methoxybenzylidene)benzohydrazide
4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA)
N'-(2-Methoxybenzylidene)-4-hydroxy benzohydrazide
N'-(4-Nitrobenzylidene)-4-hydroxy benzohydrazide
3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine
4-Hydroxy-3-methoxybenzaldehyde

Q & A

Q. How can conflicting reports on antioxidant activity be reconciled?

  • Methodological Answer : Variability may stem from assay choice (DPPH vs. ABTS) or solvent polarity affecting radical scavenging efficiency. Researchers should standardize protocols (e.g., IC₅₀ measurements) and control for auto-oxidation. Electron paramagnetic resonance (EPR) spectroscopy directly quantifies radical quenching. Synergistic effects with co-antioxidants (e.g., ascorbic acid) should also be explored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.